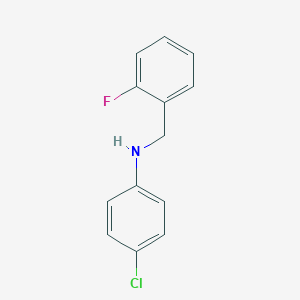
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CFA is a small molecule that belongs to the class of arylalkylamines and is synthesized through a multi-step process involving several chemical reactions.
作用机制
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine reduces the release of these neurotransmitters from presynaptic neurons, leading to a decrease in neurotransmitter signaling. This mechanism of action is similar to that of other VMAT2 inhibitors such as tetrabenazine and reserpine.
生化和生理效应
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. In rats, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to reduce locomotor activity and induce catalepsy, which are consistent with the effects of other VMAT2 inhibitors. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a complex modulation of dopaminergic neurotransmission.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has several advantages as a tool compound for studying VMAT2 function. It is a potent and selective inhibitor of VMAT2, which allows for precise modulation of neurotransmitter release. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is also relatively stable and can be used in a range of in vitro and in vivo assays. However, there are some limitations to the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine in lab experiments. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is challenging and requires specialized equipment and expertise. Additionally, the effects of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine on other transporters and receptors have not been fully characterized, which may limit its specificity in certain contexts.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine and its applications. One area of interest is the development of new VMAT2 inhibitors with improved pharmacological properties and selectivity. Another area of interest is the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function. Additionally, the potential therapeutic applications of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine for psychiatric disorders such as depression and anxiety warrant further investigation. Overall, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a promising compound with significant potential for advancing our understanding of neurotransmitter function and developing new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of chemical reactions involving reduction, cyclization, and deprotection steps to yield the final product, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a key target for the treatment of these disorders. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been studied for its potential as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function.
属性
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJXZCWBRKJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
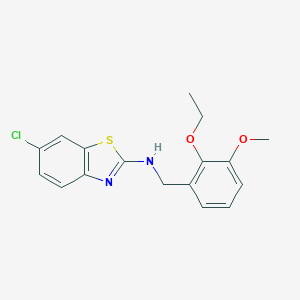
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
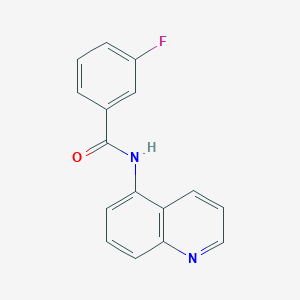
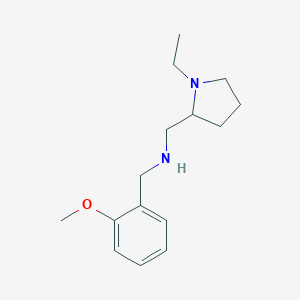
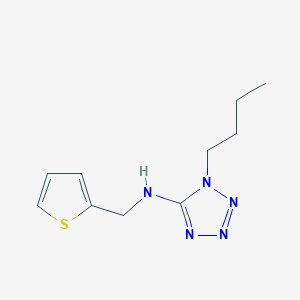
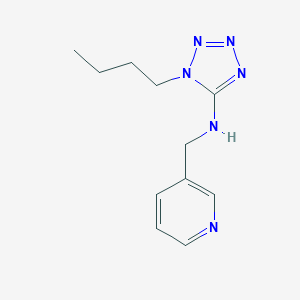
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
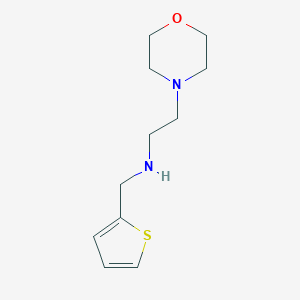
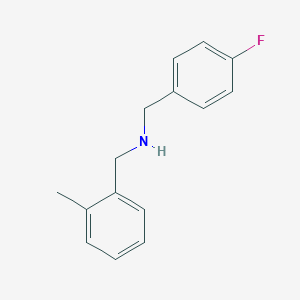
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)